BenchChemオンラインストアへようこそ!

NGI-1

N-linked glycosylation Cellular toxicity OST inhibition

NGI-1 (ML414) is a cell-permeable OST inhibitor with unique STT3B-preferring selectivity and reduced cytotoxicity vs tunicamycin. Its uncompetitive mechanism traps the dolichyl-PP-GlcNAc-Man-Glc donor substrate—a feature absent in other OST inhibitors. Exhibits pan-flaviviral activity (DENV EC50=0.85µM) independent of glycosylation inhibition. Nanoparticle formulation delays tumor growth in EGFR TKI-resistant NSCLC models. Ideal probe for STT3A/STT3B substrate dissection and host-directed antiviral target validation. RUO.

Molecular Formula C17H22N4O3S2
Molecular Weight 394.5 g/mol
CAS No. 790702-57-7
Cat. No. B1676660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNGI-1
CAS790702-57-7
Synonyms5-(N,N-dimethylsulfamoyl)-N-(5-methylthiazol-2-yl)-2-(pyrrolidin-1-yl)benzamide
CID2519269
ML414 compound
NGI-1 compound
Molecular FormulaC17H22N4O3S2
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESCC1=CN=C(S1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)C)N3CCCC3
InChIInChI=1S/C17H22N4O3S2/c1-12-11-18-17(25-12)19-16(22)14-10-13(26(23,24)20(2)3)6-7-15(14)21-8-4-5-9-21/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,18,19,22)
InChIKeyQPKGRLIYJGBKJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility4.7 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NGI-1 (790702-57-7) Procurement Guide: A Dual STT3A/B Oligosaccharyltransferase Inhibitor


NGI-1 (also known as ML414) is a cell-permeable small-molecule inhibitor of the oligosaccharyltransferase (OST) complex, specifically targeting its catalytic subunits STT3A and STT3B [1]. It has a molecular weight of 394.5 g/mol and is soluble in DMSO. NGI-1 exhibits an IC50 of 1.1 µM for OST inhibition in a cellular reporter assay [2].

Why NGI-1 (790702-57-7) Cannot Be Substituted by Generic Glycosylation Inhibitors or Non-Selective OST Ligands


Generic substitution of NGI-1 with other glycosylation inhibitors is not scientifically valid due to its unique dual-targeting mechanism and differential biological effects. Unlike broad-spectrum N-glycosylation inhibitors like tunicamycin, NGI-1 exhibits a distinct selectivity profile, preferentially inhibiting STT3B over STT3A, which translates to a reduced cellular toxicity and a more modulable glycosylation blockade [1]. Furthermore, NGI-1 displays a unique uncompetitive inhibition mechanism by binding to the catalytic site of STT3A while trapping the donor substrate dolichyl-PP-GlcNAc-Man-Glc, a feature not shared by other OST inhibitors [2]. The compound also demonstrates potent antiviral activity that is mechanistically independent of its inhibition of N-glycosylation, a unique functional bifurcation that underscores its distinct utility [3].

Quantitative Evidence for NGI-1 (790702-57-7): Head-to-Head Performance vs. Key Comparators


Differential Cellular Toxicity and Glycosylation Profile: NGI-1 vs. Tunicamycin

NGI-1 exhibits a significantly reduced cellular toxicity profile compared to the broad-spectrum glycosylation inhibitor tunicamycin. This is attributed to the fact that NGI-1 does not completely inhibit all N-glycosylation sites, a mechanism that is associated with lower toxicity [1].

N-linked glycosylation Cellular toxicity OST inhibition

Uncompetitive Inhibition Mechanism: NGI-1's Unique Binding Mode to STT3A

NGI-1 binds to the catalytic site of STT3A and traps a molecule of the donor substrate dolichyl-PP-GlcNAc-Man-Glc, suggesting an uncompetitive inhibition mechanism [1]. This binding mode is distinct from other OST inhibitors and was revealed through a combination of CRISPR base-editor screens for NGI-1-resistant STT3A variants and cryo-electron microscopy studies [1].

OST inhibition Mechanism of action STT3A

Pan-Flaviviral Antiviral Activity: NGI-1's Potency in Inhibiting Viral Replication

NGI-1 demonstrates broad-spectrum antiviral activity against multiple flaviviruses, with EC50 values of 0.85 µM for dengue virus (DENV) and 2.2 µM for Zika virus (ZIKV) replication in HEK293 cells [1]. Importantly, this antiviral activity is mechanistically independent of NGI-1's inhibition of the N-glycosylation function of the OST, as demonstrated by studies using viral mutants adapted to replicate in OST-deficient cells [2].

Antiviral Flavivirus OST inhibition

Differential Selectivity: NGI-1's Preferential Inhibition of STT3B vs. STT3A

While NGI-1 targets both STT3A and STT3B, it exhibits higher specificity for STT3B compared to STT3A [1]. This property was leveraged in structure-activity relationship (SAR) studies to identify pharmacophores that further increase STT3B selectivity, leading to the development of STT3B-specific inhibitors like NGI-1 derivative C-19 [2].

OST inhibition STT3B selectivity Structure-activity relationship

In Vivo Tumor Growth Delay in TKI-Resistant NSCLC Models Using NGI-1 Nanoparticles

In preclinical models, a nanoparticle formulation of NGI-1 was shown to significantly delay tumor growth in EGFR TKI-resistant non-small cell lung cancer (NSCLC) xenografts. In mice bearing HCC827-GR and H1975-OR xenografts, treatment with NGI-1 nanoparticles (20 mg/kg, every other day) resulted in significant tumor growth delay, with a statistically significant reduction in tumor volume compared to controls (p < 0.01) [1].

Cancer EGFR TKI resistance Nanoparticle formulation

Optimal Research and Industrial Applications for NGI-1 (790702-57-7)


Investigating N-Linked Glycosylation Dynamics and Glycoprotein Trafficking

Due to its ability to partially inhibit N-linked glycosylation without the broad toxicity of tunicamycin, NGI-1 is an ideal chemical probe for studying the dynamics of glycoprotein folding, trafficking, and function in mammalian cells. Its reversible and modulable effect on glycosylation, as demonstrated in the D54 ER-LucT reporter assay (IC50 = 1.1 µM) [1], allows for precise control and investigation of N-glycosylation-dependent processes.

Host-Directed Antiviral Research Against Flaviviruses

NGI-1's potent pan-flaviviral activity (e.g., DENV EC50 = 0.85 µM, ZIKV EC50 = 2.2 µM in HEK293 cells) [1] and its unique mechanism of action, which is independent of glycosylation inhibition [2], make it a critical tool compound for studying host-virus interactions and validating the OST complex as a host-directed target for antiviral development against dengue, Zika, West Nile, and yellow fever viruses.

Elucidating OST Catalytic Subunit (STT3A vs. STT3B) Function

The preferential, albeit non-exclusive, activity of NGI-1 toward STT3B over STT3A [1] allows researchers to dissect the differential roles of these two OST catalytic subunits in glycoprotein maturation. Its use in cellular models with genetic knockout of STT3A or STT3B has been instrumental in identifying subunit-specific client proteins and defining distinct biological pathways [2].

Preclinical Modeling of Therapy-Resistant Cancers

A nanoparticle formulation of NGI-1 has demonstrated significant in vivo efficacy in delaying tumor growth in EGFR TKI-resistant NSCLC xenograft models (p < 0.01) [1]. This positions NGI-1 as a valuable tool for preclinical studies exploring strategies to overcome resistance to tyrosine kinase inhibitors in oncology, particularly in receptor tyrosine kinase (RTK)-driven tumors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for NGI-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.